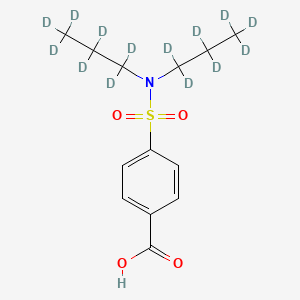

プロベネシド-d14

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

プロベネシド-d14は、主に痛風および高尿酸血症の治療に使用されるプロベネシドの重水素標識誘導体です。重水素標識は、さまざまな科学的研究において化合物を追跡するために使用され、研究用途における有用性を高めます。 プロベネシド自体は、有機アニオンの腎排泄を阻害し、尿酸の尿細管再吸収を減少させることで知られており、血清尿酸値を低下させる上で効果的です .

科学的研究の応用

Probenecid-d14 has a wide range of scientific research applications, including:

Pharmacokinetic Studies: Used as a tracer to study the pharmacokinetics of Probenecid in biological systems.

Drug Interaction Studies: Helps in understanding the interaction of Probenecid with other drugs by tracking its metabolic pathways.

Biological Research: Used in studies involving the transient receptor potential vanilloid 2 (TRPV2) channels and pannexin 1 channels.

Medical Research: Investigated for its potential antiviral activity against respiratory viruses, including SARS-CoV-2

Industrial Applications: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

作用機序

プロベネシド-d14は、腎尿細管の有機アニオン輸送体(OAT)を阻害することによって効果を発揮します。この阻害は、有機アニオンの腎排泄を減らし、通常このメカニズムによって排泄される薬物の血漿レベルを上昇させます。 さらに、this compoundは、一過性受容体電位バニロイド2(TRPV2)チャネルを活性化し、パネクシン1チャネルを阻害することにより、薬理効果に貢献しています .

類似の化合物との比較

類似の化合物

プロベネシド: プロベネシドの非重水素化形態。

ベンジルペニシリン: 有機アニオン輸送体と相互作用する別の化合物。

フェノキシメチルペニシリン: 有機アニオン輸送体との相互作用において類似しています.

独自性

This compoundは、重水素標識によってユニークであり、薬物動態および代謝研究で正確に追跡できます。 この標識は、研究用途において大きな利点を提供し、薬物相互作用と代謝経路を研究するための貴重なツールとなっています .

生化学分析

Biochemical Properties

Probenecid-d14, like its parent compound Probenecid, interacts with various enzymes and proteins. It inhibits organic anion transporters (OATs), which are responsible for the excretion of organic agents . This inhibition reduces the renal clearance of certain drugs, increasing their plasma concentration and prolonging their effect . Probenecid-d14 also activates the transient receptor potential (TRP) channel TRPV2 .

Cellular Effects

Probenecid-d14 has significant effects on various types of cells and cellular processes. For instance, it has been found to have a chemosensitizing effect in cancer cell lines . In combination with antineoplastic agents, Probenecid-d14 can increase cell death, reduce colony formation, and increase the number of apoptotic cells . It also influences cell function by affecting cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of Probenecid-d14 involves its binding interactions with biomolecules and its influence on enzyme activity and gene expression . It inhibits the tubular reabsorption of urate, thus increasing the urinary excretion of uric acid and decreasing serum urate levels . It also acts as an agonist of TRPV2 (EC 50 = 31.9 µM), eliciting nociceptive behavior under inflammatory conditions in mice .

Temporal Effects in Laboratory Settings

The effects of Probenecid-d14 change over time in laboratory settings. It has been found to improve the survival duration by 35% in a mouse model of neuroblastoma . The motor activity of the mice was significantly ameliorated compared to the control group .

Dosage Effects in Animal Models

The effects of Probenecid-d14 vary with different dosages in animal models. In a study involving a mouse model of neuroblastoma, increasing doses of Probenecid-d14 resulted in a significant decrease in the effective doses of the chemotherapeutic agents .

Metabolic Pathways

Probenecid-d14 is involved in various metabolic pathways. It inhibits the renal excretion of organic anions and reduces tubular reabsorption of urate . This affects metabolic flux and metabolite levels.

Transport and Distribution

Probenecid-d14 is transported and distributed within cells and tissues through its interaction with transporters and binding proteins . It inhibits the renal excretion of certain organic anionic drugs, thereby increasing their plasma concentration and prolonging their effect .

準備方法

合成経路と反応条件

プロベネシド-d14の合成には、プロベネシド分子への重水素の組み込みが含まれます。一般的な合成経路には、以下の手順が含まれます。

出発物質: 合成は、p-カルボキシベンゼンスルホンアミドから始まります。

重水素化試薬との反応: p-カルボキシベンゼンスルホンアミドは、水酸化ナトリウムなどの塩基の存在下で、重水素化n-プロピルブロミドと反応させます。

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、以下が含まれます。

バルク合成: 大量の出発物質と重水素化試薬が使用されます。

反応条件の最適化: 温度、圧力、溶媒などの反応条件は、最大収量を得るために最適化されます。

化学反応の分析

反応の種類

プロベネシド-d14は、以下を含むさまざまな化学反応を起こします。

酸化: this compoundは、スルホン誘導体を形成するように酸化できます。

還元: 還元反応は、this compoundを対応するアミン誘導体に変換できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

形成される主な生成物

酸化: スルホン誘導体。

還元: アミン誘導体。

科学研究用途

This compoundは、以下を含む幅広い科学研究用途を持っています。

薬物動態研究: 生物系におけるプロベネシドの薬物動態を研究するためのトレーサーとして使用されます。

薬物相互作用研究: プロベネシドの代謝経路を追跡することにより、プロベネシドと他の薬物の相互作用を理解するのに役立ちます。

生物学的調査: 一過性受容体電位バニロイド2(TRPV2)チャネルとパネクシン1チャネルを含む研究で使用されます.

医学研究: SARS-CoV-2を含む呼吸器ウイルスに対する抗ウイルス活性を有する可能性について調査されています

工業用途: 新しい医薬品製剤や薬物送達システムの開発に利用されます.

類似化合物との比較

Similar Compounds

Probenecid: The non-deuterated form of Probenecid.

Benzylpenicillin: Another compound that interacts with organic anion transporters.

Phenoxymethylpenicillin: Similar in its interaction with organic anion transporters.

Uniqueness

Probenecid-d14 is unique due to its deuterium labeling, which allows for precise tracking in pharmacokinetic and metabolic studies. This labeling provides a significant advantage in research applications, making it a valuable tool for studying drug interactions and metabolic pathways .

特性

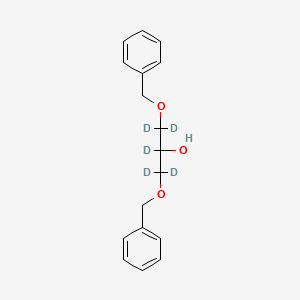

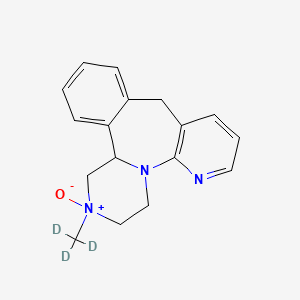

IUPAC Name |

4-[bis(1,1,2,2,3,3,3-heptadeuteriopropyl)sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S/c1-3-9-14(10-4-2)19(17,18)12-7-5-11(6-8-12)13(15)16/h5-8H,3-4,9-10H2,1-2H3,(H,15,16)/i1D3,2D3,3D2,4D2,9D2,10D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBABZHXKTCFAPX-YTSTUSJFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])S(=O)(=O)C1=CC=C(C=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the purpose of using Probenecid-d14 in this study?

A1: Probenecid-d14 serves as an internal standard (IS) in the analysis of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum using TQ LC/MS []. Internal standards are crucial for accurate quantification in analytical chemistry, correcting for variations in sample preparation and instrument response. Using a stable isotope-labeled analog like Probenecid-d14 is particularly advantageous as it exhibits nearly identical chemical behavior to the analyte (Probenecid) while being distinguishable by mass spectrometry.

Q2: How does Probenecid affect the serum exposure of phenoxymethylpenicillin?

A2: While the provided abstract doesn't delve into the mechanism, it mentions that Probenecid enhances the serum exposure of phenoxymethylpenicillin, potentially allowing for lower phenoxymethylpenicillin doses to reach similar pharmacokinetic/pharmacodynamic targets []. This effect is likely due to Probenecid's known ability to inhibit renal tubular secretion of certain drugs, including penicillin. By reducing the elimination rate of phenoxymethylpenicillin, Probenecid increases its concentration and duration of action in the bloodstream.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(R)-benzhydrylsulfinyl]acetic acid;cumene](/img/structure/B563648.png)

![9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]-methyl]-6-chloroguanine-d5](/img/structure/B563656.png)

![tert-Butyl [2-(1-trityl-1H-imidazol-4-yl)ethyl]carbamate](/img/structure/B563658.png)

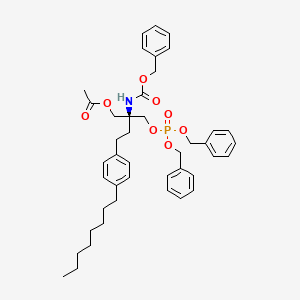

![[(1R)-1-[(Acetyloxy)methyl]-1-(hydroxymethyl)-3-(4-octylphenyl)propyl]-carbamic Acid Phenylmethyl Ester](/img/structure/B563664.png)